molecular formula C16H12F3NO4S B2501273 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid CAS No. 379729-52-9

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid

Cat. No.: B2501273
CAS No.: 379729-52-9
M. Wt: 371.33
InChI Key: IZEATXHGLJMWIR-RMKNXTFCSA-N
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Description

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid (CAS: 379729-52-9) is a fluorinated acrylic acid derivative characterized by a trifluoromethylphenylsulfamoyl group attached to a phenyl ring, which is further conjugated to an acrylic acid moiety via a propenoate linkage . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfamoyl group may contribute to hydrogen-bonding interactions with biological targets .

Key structural features include:

  • Trifluoromethyl group (-CF₃): Enhances electronegativity and resistance to oxidative metabolism.
  • Sulfamoyl bridge (-NHSO₂-): Provides hydrogen-bond donor/acceptor capabilities.
  • Acrylic acid moiety: Facilitates conjugation and metal coordination.

Synthetic routes typically involve the coupling of 3-trifluoromethylphenylsulfonamide intermediates with acrylic acid derivatives under palladium-catalyzed conditions .

Properties

IUPAC Name

(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-13(10-12)20-25(23,24)14-7-4-11(5-8-14)6-9-15(21)22/h1-10,20H,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEATXHGLJMWIR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfamoylation of 3-(Trifluoromethyl)aniline

The reaction of 3-(trifluoromethyl)aniline with 4-chlorosulfonylbenzoic acid derivatives under basic conditions yields the sulfonamide intermediate. Key parameters include:

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis.
  • Base : Triethylamine or pyridine to scavenge HCl, with stoichiometric ratios critical for preventing side reactions.
  • Temperature : 0–5°C during reagent addition, followed by gradual warming to room temperature.

The intermediate, 4-(3-trifluoromethylphenylsulfamoyl)benzoic acid, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Coupling and Final Product Isolation

The coupling of the sulfonamide and acrylic acid intermediates is achieved through Heck- or Suzuki-type cross-couplings, though direct condensation is often preferred for simplicity.

Direct Coupling Methodology

  • Reagents : N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester formation, followed by saponification with aqueous NaOH.
  • Purification : Column chromatography using silica gel (eluent: hexane/ethyl acetate, 3:1) isolates the pure product.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Parameter Optimal Condition Effect on Yield
Temperature 60–80°C (condensation step) Prevents thermal decomposition
Solvent Polarity Ethanol (ε = 24.3) Enhances nucleophilicity
Catalyst Loading 5 mol% piperidine Accelerates enolate formation

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 15.6 Hz, 1H, CH=CH), 7.72–7.68 (m, 4H, ArH).
    • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.5 (s, CF₃).
  • HPLC-MS : Retention time = 12.3 min; [M-H]⁻ = 370.04 (calc. 370.04).

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability : Hydrolytic degradation under strongly acidic/basic conditions is mitigated by using buffered aqueous workups.
  • Stereochemical Control : The (E)-configuration of the acrylic acid is preserved by avoiding prolonged heating above 100°C.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions[3][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].

Scientific Research Applications

Chemistry

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid serves as a critical building block in organic synthesis. Its unique trifluoromethyl group enhances lipophilicity, allowing for better penetration into biological membranes. This property is particularly advantageous in the synthesis of complex organic molecules, facilitating reactions that require specific reactivity profiles .

Biology

In biological research, this compound is utilized to study protein interactions and functions. Its sulfonamide group allows it to interact with various biological targets, making it useful in proteomics and metabolic studies. Researchers have employed it to elucidate mechanisms of enzyme action and cellular processes, thereby contributing to the understanding of disease pathways and potential therapeutic interventions .

Medicine

The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest that it may have applications in drug development, particularly in creating new pharmaceuticals aimed at specific diseases. The trifluoromethyl group is known to enhance biological activity, making this compound a candidate for further exploration in medicinal chemistry .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The compound's chemical properties can be tailored to improve the durability and performance of materials used in various industrial applications .

Case Studies

Application AreaCase Study DescriptionFindings
Pharmaceutical Development Research on the synthesis of new drugs targeting cancer cells using derivatives of this compoundEnhanced efficacy observed in vitro against specific cancer cell lines due to increased membrane permeability .
Biochemical Research Utilization in studying enzyme interactions related to metabolic pathwaysSignificant modulation of enzyme activity noted, indicating potential for therapeutic targeting .
Material Science Development of fluorinated polymers incorporating the compoundImproved chemical resistance and thermal stability compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound increases acidity (pKa ~2.5–3.0) compared to caffeic acid (pKa ~4.5) due to its strong electron-withdrawing effect .
  • Hydrogen-Bonding Capacity : The sulfamoyl group enables stronger intermolecular interactions (e.g., O–H⋯O/N hydrogen bonds) compared to chlorophenyl or pyridinyl analogues, as evidenced by crystallographic studies .

Physicochemical Properties

Solubility and Stability

  • In contrast, caffeic acid shows higher solubility (~3.5 mg/mL) due to polar hydroxyl groups .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of ~180–185°C for the target compound, higher than tetrahydrofurfuryl acrylate (mp: -20°C) due to stronger crystal packing via hydrogen bonds .

Spectroscopic Data

  • ¹H NMR : The acrylic acid proton resonates at δ 6.3–6.5 ppm (doublet), while the sulfamoyl NH proton appears at δ 10.2 ppm (broad singlet) .
  • IR Spectroscopy : Strong absorption bands at 1710 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) .

Enzyme Inhibition

  • Cyclooxygenase (COX) Inhibition : The target compound shows moderate COX-2 inhibition (IC₅₀ = 12 µM), outperforming caffeic acid (IC₅₀ > 50 µM) due to enhanced binding via the sulfamoyl group .
  • Antimicrobial Activity : Demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL), comparable to chlorophenyl analogues but lower than pyridinyl derivatives .

Metabolic Pathways

  • In Vitro Metabolism : The trifluoromethyl group resists oxidative metabolism in hepatic microsomes, whereas caffeic acid undergoes rapid glucuronidation .

Biological Activity

3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid, also known by its chemical structure as (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to significantly influence the biological properties of organic molecules. The molecular formula is C₁₂H₉F₃N₃O₃S, with a molecular weight of approximately 300.27 g/mol. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation. The trifluoromethyl group may enhance the compound's interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties : The sulfonamide moiety is often associated with antimicrobial effects, particularly against bacterial strains. This compound may exhibit similar properties, potentially acting against pathogens.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

In Vitro Studies

  • Cytotoxicity Assays : Preliminary studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
  • Mechanism of Action : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

A notable case study involved the use of this compound in combination therapies for specific cancers. When administered alongside conventional chemotherapeutics, it demonstrated enhanced efficacy and reduced side effects compared to standard treatment regimens.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialPotential activity against bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via a multi-step process. A common approach involves:

Sulfamoylation : Reacting 3-(trifluoromethyl)aniline with 4-chlorosulfonylbenzoic acid derivatives to introduce the sulfamoyl group .

Knoevenagel Condensation : Condensing the resulting aldehyde intermediate with malonic acid in the presence of a base (e.g., piperidine or pyridine) under reflux conditions in ethanol or methanol .

  • Optimization : Yield improvements (≥70%) are achieved by maintaining anhydrous conditions, using catalytic bases, and controlling reaction temperatures (60–80°C). Purification via recrystallization or column chromatography is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC-MS : To confirm molecular weight (MW: 381.3 g/mol) and detect impurities.
  • NMR Spectroscopy : 1^1H and 19^{19}F NMR to verify aromatic proton environments and trifluoromethyl group integrity .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related trifluoromethylphenyl derivatives .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits, comparing IC50_{50} values against reference drugs like celecoxib .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational methods be integrated into experimental design for optimizing synthesis or bioactivity?

  • Methodological Answer :

  • Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Molecular Docking : Virtual screening against target proteins (e.g., COX-2, kinases) to prioritize derivatives for synthesis. Tools like AutoDock Vina or Schrödinger Suite are recommended .
  • Machine Learning : Training models on existing reaction datasets to predict optimal solvent/base combinations or bioactivity trends .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Systematic Review : Meta-analysis of IC50_{50} values or inhibition rates, accounting for variables like assay protocols (e.g., cell line differences, incubation times) .
  • Dose-Response Replication : Repeat key experiments under standardized conditions (e.g., ISO 20776-1 for antimicrobial testing) to validate reproducibility .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. dichloro groups) to resolve mechanistic discrepancies .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) to immobilized proteins .
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-protein complexes to identify binding pockets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions .

Q. How can reaction engineering principles improve scalability while maintaining yield?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic sulfamoylation steps, reducing side reactions .
  • DoE (Design of Experiments) : Apply factorial designs (e.g., Box-Behnken) to optimize variables like temperature, catalyst loading, and solvent ratios .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

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